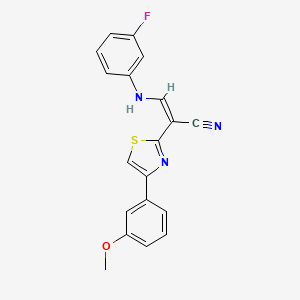

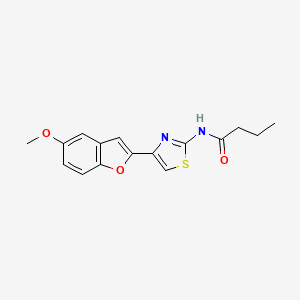

![molecular formula C20H24N4O3 B3003412 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide CAS No. 338963-28-3](/img/structure/B3003412.png)

3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a cyclohexyl group, a 4-nitrophenyl moiety, and a pyrrol ring, which are connected through a propanohydrazide linker. This structure suggests potential for various chemical reactions and interactions based on the functional groups present.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, cyclohexylamine has been shown to react with different aryl-substituted aldehydes to form products through nucleophilic substitution and condensation followed by hydrolysis . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the reaction of cyclohexylamine with a suitable 4-nitrophenyl-substituted aldehyde and a pyrrol-containing compound to form the hydrazone linkage.

Molecular Structure Analysis

The molecular structure of related compounds indicates the presence of intramolecular hydrogen bonding, which could also be expected in the compound of interest . The presence of a nitro group and a pyrrol ring in the compound suggests potential for electronic polarization, which could influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to undergo various chemical reactions. For example, hydrazones derived from cyclohexanone can react with arylidines to yield triazolopyridines . The presence of a hydrazone in the target compound suggests it may also participate in similar reactions, potentially leading to the formation of heterocyclic compounds. Additionally, the nitro group could be involved in redox reactions or serve as an electrophile in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a cyclohexyl group could impart hydrophobic character, while the nitro and pyrrol groups could contribute to the compound's polarity and potential for hydrogen bonding. The electronic properties, such as reduction potentials, could be inferred from related compounds, which show more negative reduction potentials compared to their analogs . The compound's reactivity towards amines under photo-induced conditions could also be an important chemical property, as demonstrated by related compounds undergoing autorecycling oxidation .

Scientific Research Applications

Synthesis and Biological Activity

- Schiff’s bases, including analogues similar to 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide, have been synthesized and studied for their potential antidepressant and nootropic activities. Compounds with the 4-nitrophenyl group have shown significant activity in these domains, suggesting their potential as central nervous system active agents (Thomas et al., 2016).

Synthesis and Characterization in Polymer Science

- Derivatives of 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide have been explored in the context of conducting polymers, where their synthesis has led to materials suitable for use in electrochromic devices (Variş et al., 2006).

Antibacterial and Antifungal Properties

- Novel N′-heteroarylidene-1-carbohydrazide derivatives, including compounds similar to 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide, have shown broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also exhibited moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).

Applications in Advanced Synthesis Techniques

- Efficient synthesis methods have been developed for N-fused heterocyclic compounds, including derivatives similar to 3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide. These methods involve novel domino protocols and highlight the potential of these compounds in diverse chemical syntheses (Hosseini & Bayat, 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-cyclohexyl-N-[(E)-(4-nitrophenyl)methylideneamino]-2-pyrrol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c25-20(22-21-15-17-8-10-18(11-9-17)24(26)27)19(23-12-4-5-13-23)14-16-6-2-1-3-7-16/h4-5,8-13,15-16,19H,1-3,6-7,14H2,(H,22,25)/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILCTJOWNGSAW-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC(C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N'-[(E)-(4-nitrophenyl)methylidene]-2-(1H-pyrrol-1-yl)propanohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

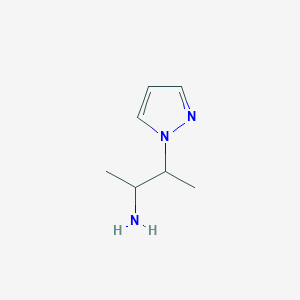

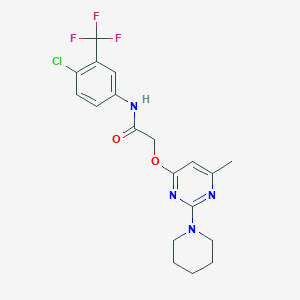

![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

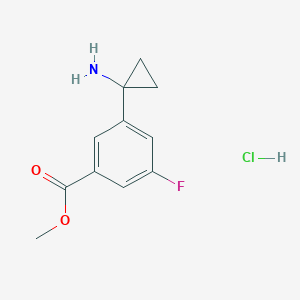

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

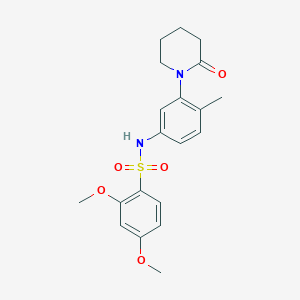

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)